molecular formula C54H38O13 B12640699 (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1) CAS No. 919295-21-9

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)

Cat. No.: B12640699
CAS No.: 919295-21-9
M. Wt: 894.9 g/mol
InChI Key: LBYPFURRYZEGNZ-UHFFFAOYSA-N
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Description

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]–water (2/1) is a chemical compound that consists of a benzene ring substituted with three 4-hydroxyphenylmethanone groups, and it is associated with water in a 2:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] typically involves the reaction of benzene-1,3,5-triyl trichloride with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone].

Chemical Reactions Analysis

Types of Reactions

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Benzene-1,3,5-triyl)tris[(4-methoxyphenyl)methanone]: Similar structure but with methoxy groups instead of hydroxyl groups.

    (Benzene-1,3,5-triyl)tris[(4-aminophenyl)methanone]: Contains amino groups instead of hydroxyl groups.

Uniqueness

(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties

Properties

CAS No.

919295-21-9

Molecular Formula

C54H38O13

Molecular Weight

894.9 g/mol

IUPAC Name

[3,5-bis(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone;hydrate

InChI

InChI=1S/2C27H18O6.H2O/c2*28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18;/h2*1-15,28-30H;1H2

InChI Key

LBYPFURRYZEGNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.O

Origin of Product

United States

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